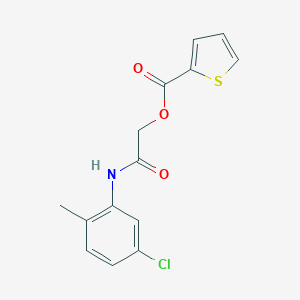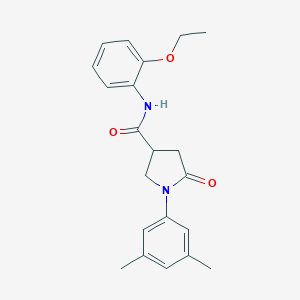
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as CTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTET is a synthetic compound that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a protein complex that plays a key role in the inflammatory response. 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit the replication of certain viruses, such as HIV and HCV.
実験室実験の利点と制限
One of the main advantages of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its versatility in scientific research. It can be used in a variety of assays and experiments to study its effects on different biological processes. However, one limitation of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.
将来の方向性
There are several potential future directions for research on 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate and its potential applications in other areas of scientific research.
合成法
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitroaniline with 2-thiophenecarboxylic acid to form 2-(5-chloro-2-nitroanilino)-2-thiophenecarboxylate. This intermediate compound is then reduced using sodium dithionite to yield 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate.
科学的研究の応用
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
特性
製品名 |
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C14H12ClNO3S |
分子量 |
309.8 g/mol |
IUPAC名 |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-4-5-10(15)7-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
InChIキー |
MLWXAEGZIOYXCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)







